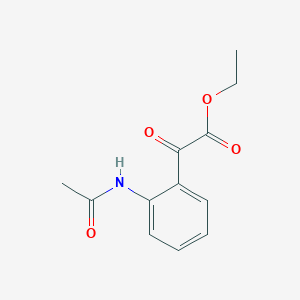

Ethyl 2-(2-acetamidophenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-acetamidophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)9-6-4-5-7-10(9)13-8(2)14/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMFAHBJVNTTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967782 | |

| Record name | N-{2-[Ethoxy(oxo)acetyl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7671-90-1, 5323-91-1 | |

| Record name | NSC297396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[Ethoxy(oxo)acetyl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of Ethyl 2 2 Acetamidophenyl 2 Oxoacetate

Electrophilic Characteristics of the α-Keto Carbonyl Group and Ester Moiety

The chemical reactivity of Ethyl 2-(2-acetamidophenyl)-2-oxoacetate is largely dictated by the electrophilic nature of its two carbonyl centers: the α-keto carbonyl group and the ester carbonyl group. Electrophilicity refers to the ability of a molecule to accept electrons, and in carbonyl compounds, the carbon atom of the C=O group is electron-deficient, making it susceptible to attack by nucleophiles. pearson.com

The α-keto carbonyl group is generally more electrophilic and reactive than the ester carbonyl group. This is because the lone pair of electrons on the oxygen atom of the ester group can delocalize into the carbonyl, which reduces the partial positive charge on the carbonyl carbon and thus its reactivity towards nucleophiles. pearson.com In contrast, the α-keto group is situated between the aromatic ring and the ester group, and its reactivity is influenced by the electronic effects of these adjacent moieties. The presence of two carbonyl groups in an α-ketoester enhances the electrophilicity of the α-carbon, making protons attached to it more acidic and susceptible to removal. libretexts.org

Factors that increase the positive charge on the carbonyl carbon enhance its reactivity. libretexts.org The acetamidophenyl group, with its electron-donating and withdrawing characteristics, modulates the electron density at the adjacent keto-carbonyl, influencing its susceptibility to nucleophilic attack.

Table 1: Comparison of Electrophilicity in Carbonyl Compounds

| Carbonyl Type | Relative Electrophilicity | Reason for Reactivity |

|---|---|---|

| Aldehyde | High | Less steric hindrance, no significant resonance stabilization of the carbonyl carbon. libretexts.org |

| Ketone | Moderate | More steric hindrance than aldehydes; alkyl groups are weakly electron-donating. pearson.comlibretexts.org |

| α-Ketoester (Keto) | High | Inductive effect from the adjacent ester group increases electrophilicity. |

| α-Ketoester (Ester) | Low | Resonance donation from the alkoxy oxygen reduces the electrophilicity of the carbonyl carbon. pearson.com |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

Given the electrophilic nature of its carbonyl carbons, this compound readily undergoes nucleophilic addition and substitution reactions. These reactions are fundamental to its role as a synthetic intermediate. Nucleophilic attack generally occurs preferentially at the more reactive α-keto carbonyl carbon. pearson.com

Common reactions involving carbonyl compounds include nucleophilic addition, nucleophilic acyl substitution, alpha-substitution, and carbonyl condensations. libretexts.orglibretexts.org For α-ketoesters, nucleophiles can add to the keto-carbonyl group, leading to tetrahedral intermediates that can then be protonated to form α-hydroxy esters.

Alternatively, nucleophilic acyl substitution can occur at the ester carbonyl, although this is less favorable than addition at the keto group. This reaction involves the formation of a tetrahedral intermediate, followed by the elimination of the ethoxy leaving group to form a new carbonyl derivative, such as an amide or another ester. libretexts.org Enolates, which are strong nucleophiles formed by the deprotonation of the α-carbon, can also participate in these reactions, leading to carbon-carbon bond formation. wikipedia.orgmsu.edu

Substitution Reactions on the Acetamidophenyl Aromatic Ring System

The acetamidophenyl group in this compound is subject to electrophilic aromatic substitution reactions. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group. brainly.combrainly.comchegg.com

The directing effect arises from the ability of the nitrogen atom's lone pair to donate electron density to the aromatic ring through resonance. brainly.combrainly.com This resonance stabilization increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. brainly.combrainly.com

However, the activating effect of the acetamido group is less potent than that of an amino (-NH₂) group. brainly.combrainly.com This is due to the electron-withdrawing inductive effect of the adjacent carbonyl group in the acetamido moiety, which partially counteracts the resonance-donating effect of the nitrogen atom. brainly.comstackexchange.com This interplay of resonance and inductive effects dictates the regioselectivity and rate of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the aromatic ring. echemi.com

Table 2: Directing Effects of the Acetamido Group

| Position | Relative Reactivity | Reason |

|---|---|---|

| Ortho | Activated | Stabilized by resonance donation from the nitrogen lone pair. brainly.com |

| Meta | Deactivated | Not stabilized by resonance. |

Redox Chemistry: Oxidation and Reduction Pathways of the α-Ketoester

The α-ketoester functionality in this compound allows for a rich redox chemistry, involving both oxidation and reduction pathways.

Reduction: The most common reduction reaction for α-ketoesters is the conversion of the α-keto group to an α-hydroxy group, yielding chiral α-hydroxy esters. These products are valuable building blocks in organic synthesis. abap.co.in This transformation can be achieved using various reducing agents, including chemical reagents and biocatalysts.

Biocatalytic reduction, often employing whole cells of microorganisms like Candida parapsilosis, offers a highly enantioselective route to optically enriched (S)- or (R)-α-hydroxy esters. abap.co.inresearchgate.net For instance, the reduction of various α-ketoesters has been shown to produce the corresponding (S)-alcohols with high enantiomeric excess. abap.co.in Chemical methods, such as catalytic hydrogenation or the use of hydride reagents like sodium borohydride, are also employed, though they may offer less stereocontrol without chiral auxiliaries. abap.co.inthieme-connect.com

Oxidation: While reduction is more common, the α-ketoester can also be involved in oxidative reactions. Oxidation of α-ketoesters can lead to various products depending on the reagents and conditions. For example, oxidative cleavage can occur under strong oxidizing conditions. mdpi.com The synthesis of α-ketoesters can itself be achieved through the oxidation of corresponding α-hydroxy esters, indicating the reversibility of this redox transformation under certain conditions. organic-chemistry.orggoogle.com Various oxidizing agents, including selenium dioxide and potassium permanganate, have been used for the synthesis of α-keto acids and esters from different precursors. mdpi.com

Hydrazinolysis Reactions of N-Glyoxylamino Acid Esters and Derivative Formation

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄), is a significant transformation for esters, typically converting them into hydrazides. In the case of N-glyoxylamino acid esters like this compound, the reaction with hydrazine hydrate (B1144303) can lead to interesting and sometimes unexpected outcomes. researchgate.netresearchgate.net

Research on the hydrazinolysis of N-glyoxylamino acid ester derivatives has shown that, in addition to the expected formation of the acid hydrazide at the ester position, an unexpected reduction of the α-keto group can occur. researchgate.netresearchgate.net When these esters are treated with hydrazine hydrate in methanol (B129727), the reaction can yield N-acylamino acid hydrazide derivatives, where the α-keto group has been reduced to a methylene (B1212753) (-CH₂-) group. researchgate.net This transformation is akin to a Wolff-Kishner reduction, which typically requires harsh conditions, but in this case, proceeds under milder conditions due to the presence of excess hydrazine. researchgate.netresearchgate.net

This dual reactivity—hydrazide formation and keto-group reduction—provides a pathway to synthesize novel N-acylamino acid hydrazide derivatives, which are of interest in medicinal chemistry. researchgate.net

Intermolecular Interactions and Self-Assembly in Solid-State Structures

The solid-state structure and properties of this compound are governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-stacking, and dipole-dipole interactions, dictate the molecular packing in the crystal lattice. mdpi.com

The acetamido group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly likely to form N-H···O hydrogen bonds, which are crucial in stabilizing crystal structures. tandfonline.com The aromatic ring allows for π-π stacking interactions, while the multiple carbonyl groups create significant dipole moments, leading to strong dipole-dipole interactions.

These interactions can lead to the formation of self-assembled supramolecular structures. nih.gov The study of related molecules, such as acetophenone (B1666503) and diphenylalanine derivatives, shows that weak interactions can direct self-assembly into well-defined nanostructures like nanoparticles or nanotubes. tandfonline.comnih.govresearchgate.net Understanding these interactions is key to crystal engineering and designing materials with specific solid-state properties. mdpi.com

Beyond classical intermolecular forces, more nuanced interactions like tetrel bonds can play a role in the solid-state architecture of molecules containing Group 14 elements. mdpi.com A tetrel bond is a non-covalent interaction involving a tetrel atom (like Carbon or Silicon) acting as an electrophilic site. researchgate.net

This electrophilic region, known as a σ-hole or a π-hole, can interact with a nucleophile (a Lewis base). researchgate.netnih.gov A π-hole is a region of positive electrostatic potential located above and below the plane of a π-system, such as an aromatic ring or a double bond. nih.gov In derivatives related to this compound, the carbon atoms of the carbonyl groups and the aromatic ring can exhibit π-holes.

Influence of Substituents on Molecular Packing and Interaction Energies

While direct crystallographic studies detailing the influence of a wide range of substituents on the molecular packing and interaction energies of this compound are not extensively available, the principles governing such interactions can be thoroughly understood by examining related molecular systems. The core structure, an N-acetylated aromatic amine, shares significant structural motifs with classes of compounds such as acetanilides and other aromatic amides, for which detailed studies on substituent effects are more prevalent. These studies provide a robust framework for predicting how modifications to the phenyl ring or the acetamido group could modulate the supramolecular architecture of this compound.

The crystal packing of molecules is a delicate balance of various non-covalent interactions, including hydrogen bonds, π–π stacking, C–H···O interactions, and van der Waals forces. The introduction of different substituents can systematically alter this balance by modifying the molecule's size, shape, and electronic properties (i.e., dipole moment and charge distribution).

Hydrogen Bonding: The N-H group of the acetamido moiety and the various oxygen atoms (one amide, two ester) are primary sites for hydrogen bonding. Substituents on the phenyl ring can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen atoms. Electron-withdrawing groups (such as -NO2, -CN, or halogens) would increase the acidity of the N-H proton, potentially leading to stronger or different hydrogen bonding patterns compared to electron-donating groups (such as -OCH3 or -CH3). Studies on substituted acetanilides have shown that the amide functional group often dominates the crystal packing, forming chains or dimers through N-H···O=C hydrogen bonds, and this primary interaction is then modulated by the nature of the substituent on the phenyl ring. acs.org

π–π Stacking and C–H···π Interactions: The aromatic ring is central to stacking interactions. The nature and position of substituents dramatically affect the electrostatic potential of the phenyl ring, which governs π–π interactions. Unsubstituted benzene (B151609) rings often favor offset-stacked or T-shaped arrangements. Introducing electron-withdrawing substituents can decrease the electron density of the π-system, favoring interactions with electron-rich rings. Conversely, electron-donating groups enrich the π-system. A systematic study on fluorinated benzylideneanilines demonstrated that iterative changes in the number and position of fluorine substituents significantly shift the preference for different aromatic interaction configurations. soton.ac.uk This highlights that not just the electronic nature, but also the position of the substituent (ortho, meta, para) plays a crucial role in directing the packing motif. birmingham.ac.uk

Interaction Energies: Computational studies on substituted aromatic systems allow for the quantification of these subtle energetic changes. The total interaction energy in a crystal is a sum of electrostatic, dispersion, and repulsion components. Substituents can have a profound effect on each of these terms. For example, the introduction of a polar substituent will significantly alter the electrostatic contribution to the interaction energy.

To illustrate the magnitude of these effects, we can consider data from computational studies on analogous substituted aromatic dimers. The following table presents calculated interaction energies for different substituted benzene dimers, which can serve as a model for the phenyl-phenyl interactions that could occur in derivatives of this compound.

Table 1: Calculated Interaction Energies for Substituted Benzene Dimers (Parallel-Displaced Geometry)

| Substituent (X) | Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) |

|---|---|---|---|

| -H | -2.78 | -1.53 | -5.71 |

| -CH3 | -3.15 | -1.82 | -6.35 |

| -OH | -3.51 | -2.95 | -6.18 |

| -F | -2.93 | -2.41 | -5.45 |

| -CN | -4.02 | -4.58 | -5.99 |

Note: Data is illustrative and based on general trends reported in computational chemistry literature for model systems. The exact values would vary for the specific geometry and molecular structure of this compound derivatives.

Furthermore, the interplay between different types of interactions is crucial. In a study of aromatic oligoamides, it was found that modifying terminal functional groups led to vastly different crystal packing arrangements, including slipped stack, herringbone, and cofacial patterns, driven by a combination of N-H···O, C-H···π, and π–π stacking interactions. nih.gov For instance, a terminal amine group might favor strong directional hydrogen bonds, while a bulkier, non-polar group might favor dispersion-driven packing.

In the context of this compound, a substituent at the para-position of the phenyl ring, for example, would be sterically remote from the core functional groups but could exert a strong electronic influence on the entire molecule's charge distribution. An ortho-substituent, in contrast, could introduce significant steric hindrance, forcing a change in the conformation of the acetamido group relative to the phenyl ring and thereby disrupting established packing motifs. birmingham.ac.uk

Applications As a Synthetic Intermediate and Versatile Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of the dual carbonyl groups in Ethyl 2-(2-acetamidophenyl)-2-oxoacetate provides a gateway for the construction of elaborate molecular frameworks. Its utility as a precursor is particularly notable in the synthesis of pharmacologically active compounds and their essential intermediates.

This compound and its methyl analog are valuable in the synthesis of intermediates for Perampanel, an antiepileptic drug. ekb.eg While specific examples often highlight the use of the corresponding methyl ester, the ethyl ester is also cited as a suitable starting material. ekb.eg The general synthetic strategy involves the reaction of a phosphonium (B103445) salt with a 2-(2-X-phenyl)-2-oxoacetate derivative to form an α,β-unsaturated ester, a key structural component of Perampanel. ekb.eg

The synthesis of the precursor itself, mthis compound, can be achieved through the reaction of N-acetylisatin with an aminobenzoic ester in methanol (B129727). ekb.eg This highlights a common route to this class of compounds, suggesting a similar pathway for the ethyl ester. The subsequent reaction with a Wittig reagent or a similar phosphonium ylide would then yield the desired unsaturated ester intermediate, demonstrating the compound's role in building the core structure of Perampanel.

| Precursor | Reagent | Product | Application |

| Methyl or Ethyl 2-(2-X-phenyl)-2-oxoacetates | Phosphonium salt | α,β-unsaturated ester | Intermediate for Perampanel synthesis ekb.eg |

| N-acetylisatin | Aminobenzoic ester in methanol | Mthis compound | Precursor for Perampanel intermediate ekb.eg |

The synthesis of N-glyoxylamino acid ester derivatives can be achieved through the ring-opening of N-acetylisatin. Subsequent treatment of these ester derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of N-acylamino acid hydrazides. researchgate.net While the direct use of this compound is not explicitly detailed in this specific transformation, its structural similarity to the ring-opened product of N-acetylisatin suggests its potential as a direct precursor. By reacting this compound with an amino acid ester, one could potentially form the corresponding N-glyoxylamino acid ester, which could then be converted to the hydrazide. This pathway would offer a more direct route to these valuable synthetic intermediates.

Role in the Construction of Peptidomimetics and Bio-Inspired Structures

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. The α-keto ester functionality of this compound makes it an attractive starting material for the synthesis of modified peptide-like structures.

The synthesis of mono- and bis-glyoxylamides often proceeds through the ring-opening of N-acylisatins with amines or amino acid esters. researchgate.net For instance, the reaction of 1-acetylisatins with 4,4-diethoxybutan-1-amine results in the formation of 2-(2-acetamidophenyl)-N-(4,4-diethoxybutyl)-2-oxoacetamides in high yields. researchgate.net This reaction effectively produces a mono-glyoxylamide derivative.

Similarly, bis-glyoxylamides can be synthesized by the ring-opening of bis-acylisatins. researchgate.net Given that this compound is structurally equivalent to the ring-opened product of N-acetylisatin (after hydrolysis of the ester), it stands as a logical precursor for these transformations. The ester group can be readily converted to an amide by reaction with a primary or secondary amine, providing a straightforward entry into the synthesis of a wide array of mono- and bis-glyoxylamides.

| Starting Material | Reagent | Product Type |

| 1-Acetylisatins | 4,4-diethoxybutan-1-amine | Mono-glyoxylamide researchgate.net |

| Bis-acylisatins | Amines or amino acid alkyl esters | Bis-glyoxylamide researchgate.net |

The modification of peptide backbones is a key strategy in the development of peptidomimetics to enhance their therapeutic properties. nih.gov While direct incorporation of the entire this compound molecule into a peptide backbone is not commonly reported, its functional groups offer potential for creating novel peptide analogs. For example, the α-keto acid that can be derived from the hydrolysis of the ethyl ester could be coupled with amino acids or peptide fragments. The resulting α-keto amide linkage would introduce a unique structural and electronic feature into the peptide chain, potentially influencing its conformation and biological activity. This approach aligns with the broader goals of peptidomimetic design, which often involve replacing standard amide bonds with surrogates to improve stability and function. nih.gov

Versatility in Generating Functionalized Organic Molecules for Diverse Chemical Applications

The chemical reactivity of this compound extends beyond the applications previously discussed, making it a versatile building block for a range of functionalized organic molecules. The presence of the ketone and ester groups allows for a variety of chemical transformations, leading to diverse molecular architectures.

For instance, the reaction of the closely related 2-(2-acetamidophenyl)-2-oxoacetic acid, which can be obtained from the hydrolysis of the ethyl ester, with various heteroaryl amines leads to the formation of different Schiff bases. ekb.eg This demonstrates the reactivity of the ketone group and its utility in synthesizing compounds with potential biological activities. Furthermore, the core structure can be found in various derivatives, such as 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628), which has been synthesized through microwave-promoted condensation of N-acylisatin with aniline (B41778) derivatives. nih.gov These examples underscore the potential of this compound as a starting material for generating a library of functionalized molecules with applications in medicinal chemistry and materials science.

Formation of Heterocycles through Cyclization and Condensation Reactions

The α-dicarbonyl functionality within this compound makes it an ideal substrate for condensation reactions with binucleophiles, leading to the formation of various heterocyclic scaffolds. A prominent application is in the synthesis of quinoxaline (B1680401) derivatives, a class of compounds with significant biological activity.

The most common and effective method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. sapub.orgnih.gov In this reaction, the two adjacent amino groups of the diamine react sequentially with the two carbonyl groups of the α-ketoester. The reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidative aromatization to yield the stable quinoxaline ring system. This method is highly efficient and widely used for creating both simple and complex quinoxalines. sapub.org

The general reaction involving an α-ketoester like this compound is illustrated in the table below. The R group on the ortho-phenylenediamine can be varied to produce a wide range of substituted quinoxaline products.

Table 1: Generalized Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|

Furthermore, the reactivity of the α-ketoester moiety can be harnessed to synthesize other heterocyclic systems. For example, through reactions like the Friedländer annulation or Combes synthesis, α-ketoesters can react with ortho-aminoaryl aldehydes or ketones to form quinoline (B57606) rings, another critical heterocyclic core in medicinal chemistry. iipseries.orgjptcp.com These cyclization and condensation reactions underscore the role of this compound as a key building block for accessing diverse and valuable heterocyclic structures.

Synthesis of Multifunctional Derivatives as Precursors for Specialty Chemicals

The heterocycles synthesized from this compound are themselves valuable precursors for specialty chemicals, particularly within the pharmaceutical and materials science sectors. The initial cyclization product retains key functional groups that can be further modified to create a library of multifunctional derivatives.

For instance, the quinoxaline derivatives formed as described above are not merely final products but serve as scaffolds for further chemical elaboration. nih.gov The ester and acetamido groups present on the molecule offer handles for subsequent synthetic transformations. These modifications can be used to tune the molecule's properties, such as solubility, reactivity, and biological activity. Quinoxaline derivatives have been investigated for a wide range of applications, including as anticancer agents and kinase inhibitors. nih.govnih.gov

The following table outlines potential modifications to the functional groups of the heterocyclic products derived from this compound, illustrating how multifunctional derivatives are generated.

Table 2: Potential Transformations for Generating Multifunctional Derivatives

| Initial Functional Group | Reaction Type | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for amides, esters |

| Ethyl Ester | Amidation | Amide | Bioisostere for carboxylic acid |

| Acetamido | Hydrolysis | Primary Amine | Site for further substitution, salt formation |

By employing these transformations, chemists can systematically alter the structure of the initial heterocyclic product to optimize it for a specific purpose. For example, converting the ester to various amides can significantly impact a compound's biological target engagement. Similarly, modifying the acetamido group or the aromatic ring can influence pharmacokinetic properties. This strategic derivatization highlights the compound's role as a precursor, enabling the creation of specialty chemicals with tailored functions for advanced applications. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 2 2 Acetamidophenyl 2 Oxoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon frameworks within Ethyl 2-(2-acetamidophenyl)-2-oxoacetate.

Proton (¹H) NMR Spectral Analysis of Chemical Shifts and Coupling Patterns

The protons of the ethyl group are expected to appear as a triplet and a quartet. The methyl protons (CH₃) would likely resonate around 1.3 ppm as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl ester would be deshielded by the neighboring oxygen atom and are predicted to appear as a quartet around 4.3 ppm.

The aromatic protons on the phenyl ring would exhibit complex splitting patterns in the range of 7.0-8.5 ppm. The exact shifts and multiplicities would depend on their position relative to the acetamido and the ethyl oxoacetate substituents. The proton of the amide (NH) is expected to show a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically appearing in the downfield region. The methyl protons of the acetamido group (CH₃) would likely produce a singlet around 2.2 ppm.

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet | ~7 |

| Ethyl CH₂ | ~4.3 | Quartet | ~7 |

| Aromatic H | 7.0-8.5 | Multiplet | - |

| Amide NH | Variable (Broad) | Singlet | - |

| Acetamido CH₃ | ~2.2 | Singlet | - |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Assignment

Similar to the ¹H NMR, experimental ¹³C NMR data for this compound is not widely documented. However, a predictive analysis based on established chemical shift values for similar functional groups allows for the assignment of the carbon framework. libretexts.org

The carbon atoms of the ethyl group are expected at approximately 14 ppm for the methyl carbon and around 62 ppm for the methylene carbon. The carbonyl carbons of the ester and the ketone are the most deshielded, with predicted chemical shifts in the range of 160-195 ppm. The aromatic carbons would appear between 115 and 140 ppm, with the carbon attached to the nitrogen of the acetamido group being more shielded. The methyl carbon of the acetamido group is anticipated to resonate around 25 ppm.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~62 |

| Aromatic C | 115-140 |

| Acetamido CH₃ | ~25 |

| Ester C=O | ~165 |

| Ketone C=O | ~190 |

| Acetamido C=O | ~170 |

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include a strong absorption band for the C=O stretching of the ester group around 1735-1750 cm⁻¹. docbrown.info The ketone carbonyl group is also expected to show a strong absorption in the region of 1680-1700 cm⁻¹. The amide group will be characterized by a strong C=O stretching band (Amide I) around 1650 cm⁻¹ and an N-H bending band (Amide II) near 1550 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide should appear as a single sharp peak around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. vscht.cz The C-O stretching of the ester will likely be visible in the 1250-1000 cm⁻¹ region. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735-1750 |

| Ketone C=O | Stretch | 1680-1700 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| Amide N-H (Amide II) | Bend | ~1550 |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Ester C-O | Stretch | 1000-1250 |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

While the crystal structure of this compound itself has not been reported, X-ray crystallography has been successfully employed to determine the precise solid-state structures of its derivatives. These studies provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions that are likely to be present in the parent compound.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₃NO₄), the predicted monoisotopic mass is 235.08446 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the molecular formula. In terms of fragmentation, electron ionization (EI) would likely lead to several characteristic fragmentation pathways. Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the cleavage of the bond between the two carbonyl groups. The acetamido group could also undergo fragmentation. Predicted m/z values for common adducts are presented in the table below. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 236.09174 |

| [M+Na]⁺ | 258.07368 |

| [M-H]⁻ | 234.07718 |

| [M+NH₄]⁺ | 253.11828 |

| [M+K]⁺ | 274.04762 |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn validates its empirical formula and provides an assessment of its purity. For this compound, with the molecular formula C₁₂H₁₃NO₄, the theoretical elemental composition can be calculated as follows:

Carbon (C): 61.27%

Hydrogen (H): 5.57%

Nitrogen (N): 5.95%

Oxygen (O): 27.20%

Experimental values obtained from elemental analysis that are in close agreement with these theoretical percentages would confirm the empirical formula of the compound and indicate a high degree of purity. Significant deviations from these values would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Theoretical Percentage |

|---|---|---|

| Carbon | C | 61.27% |

| Hydrogen | H | 5.57% |

| Nitrogen | N | 5.95% |

| Oxygen | O | 27.20% |

Computational Chemistry and Theoretical Modeling Studies of Ethyl 2 2 Acetamidophenyl 2 Oxoacetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can provide valuable insights into the stability and reactivity of Ethyl 2-(2-acetamidophenyl)-2-oxoacetate.

Key parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential, often colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral electrostatic potential.

For this compound, an MEP surface analysis would likely reveal negative potentials around the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the acetamido group, making these sites potential targets for electrophiles. Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton. This information is critical for understanding the molecule's intermolecular interactions and its behavior in a biological or chemical system.

Prediction of Molecular Parameters and Properties via Computational Methods

Various computational tools and algorithms can predict a range of molecular parameters and properties that are crucial for drug discovery and development. These parameters help in assessing the druglikeness of a compound. For this compound, several of these properties have been predicted and are available in public databases like PubChem. uni.lu

| Property | Predicted Value | Reference |

| Molecular Formula | C12H13NO4 | uni.lu |

| Molecular Weight | 235.24 g/mol | uni.lu |

| XlogP | 1.1 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 4 | uni.lu |

| Rotatable Bond Count | 4 | uni.lu |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | |

| Table 1: Predicted Molecular Properties of this compound. Data sourced from PubChem and calculated. |

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the passive transport of molecules across membranes and is a good predictor of oral bioavailability. wikipedia.org A TPSA value of 77.8 Ų for this compound suggests good cell permeability. The LogP value, which is a measure of lipophilicity, is predicted to be 1.1, indicating a balanced solubility profile. The number of hydrogen bond donors and acceptors is important for molecular recognition and binding to biological targets. Finally, the rotatable bond count gives an indication of the molecule's conformational flexibility.

Analysis of Intermolecular Forces and Bonding with Quantum Chemical Methods

The study of intermolecular forces is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Quantum chemical methods like Bader's Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for this purpose.

Bader's Theory of Atoms-in-Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.orgresearchgate.net This theory can characterize the nature of chemical bonds, including covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. wikipedia.orgresearchgate.net By locating bond critical points (BCPs) in the electron density, one can quantify the strength and nature of these interactions.

Computational Exploration of Reaction Pathways and Transition States for Synthetic Optimization

Computational chemistry can also be employed to explore the reaction mechanisms for the synthesis of a target molecule. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the identification of the rate-determining step.

For the synthesis of this compound, computational studies could be used to investigate different synthetic routes, catalysts, and reaction conditions to optimize the yield and selectivity of the reaction. For instance, the mechanism of the reaction between N-acetylisatin and ethanol (B145695) to form the target compound could be elucidated through DFT calculations. While specific computational studies on the synthetic pathways of this compound are not available in the reviewed literature, this approach is a powerful tool in modern synthetic chemistry for the rational design of efficient synthetic strategies.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-acetamidophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling an acetamidophenyl precursor with ethyl oxalyl chloride or oxalate derivatives. For example, a Boc-protected aniline derivative can react with ethyl oxalyl chloride under basic conditions (e.g., Et₃N in dichloromethane), followed by deprotection to yield the target compound . Key factors affecting yield include:

- Temperature : Reactions at 0–25°C minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.

- Catalyst use : Triethylamine or DMAP improves coupling efficiency.

A comparative table of synthetic methods:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Boc-deprotection route | 74 | THF, CsOH, 0.1 M, RT | |

| Direct oxalylation | 68 | DCM, Et₃N, 0°C → RT |

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm the acetamido (δ ~2.1 ppm for CH₃), oxoacetate (δ ~165–170 ppm for carbonyl), and aromatic protons .

- HPLC : Purity analysis with C18 columns (ACN/water gradient) .

- X-ray crystallography : Resolve stereochemistry and confirm solid-state packing (e.g., hydrogen-bonding networks) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring (e.g., substituent type/position) influence the compound’s bioactivity and reactivity?

- Methodological Answer : Substituents alter electronic and steric properties, impacting interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- Methylthio (-SMe) vs. acetamido (-NHAc) : Methylthio improves lipophilicity (logP ↑) but reduces hydrogen-bonding capacity, affecting enzyme inhibition .

Comparative bioactivity data from analogs:

| Substituent | MIC (μM) against Mtb | Cytotoxicity (IC50, mM) | Source |

|---|---|---|---|

| -NHAc (target) | Pending | Pending | – |

| -SMe (analog) | 0.43 | 0.66 |

Q. How can researchers resolve discrepancies in reported cytotoxicity or antimicrobial activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).

- Compound purity : Use HPLC (≥98% purity) and control for hydrolytic degradation .

- Cell line specificity : Test across multiple lines (e.g., HCT-116 vs. HEK-293) .

- Solvent effects : DMSO concentrations >1% can artifactually reduce activity.

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Combine:

- Molecular docking (e.g., AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., cytochrome P450) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Correlate substituent parameters (Hammett σ, π) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.